

# Application Notes for E7090: A Selective FGFR Inhibitor

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## Compound of Interest

Compound Name: E7090

Cat. No.: B607249

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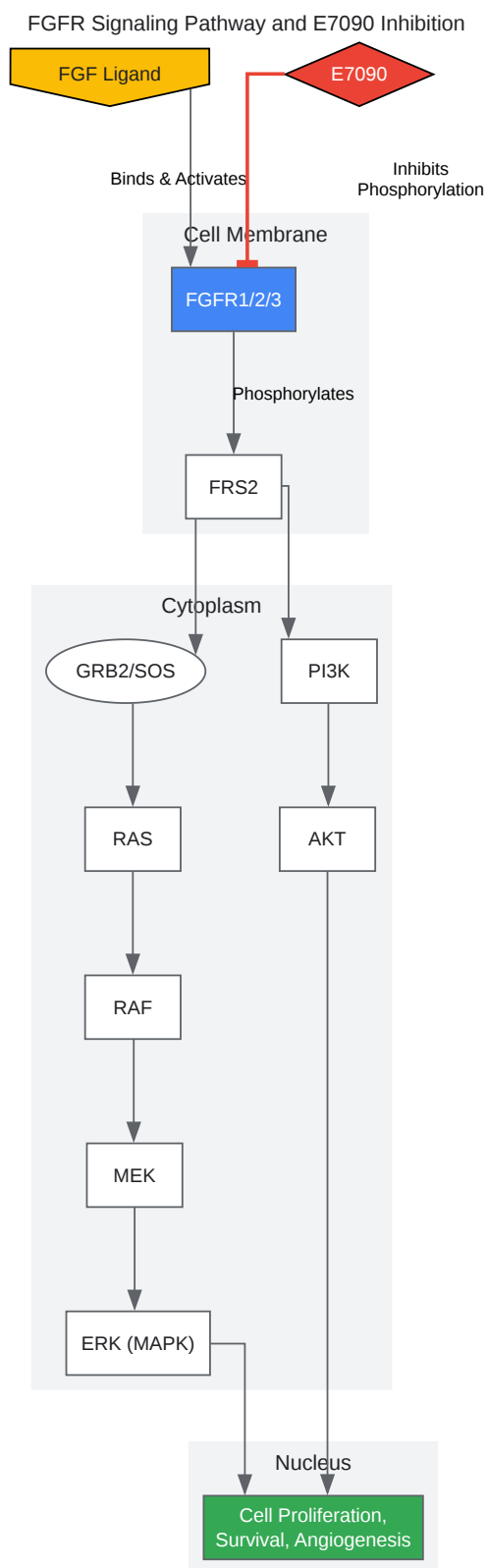
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**E7090** (Tasurgratinib) is a potent and selective, orally available small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis.[3] Genetic alterations in FGFR genes, such as amplifications, mutations, and fusions, can lead to constitutive activation of this pathway, driving oncogenesis in various cancers.[1][3] **E7090** has demonstrated selective anti-proliferative activity against cancer cell lines harboring these specific FGFR genetic abnormalities.[1][3] Its efficacy is directly linked to the inhibition of FGFR autophosphorylation and downstream signaling cascades, including the MAPK (ERK1/2) and PI3K/Akt pathways.[3] These notes provide essential data and protocols for studying **E7090** sensitivity in relevant cancer cell lines.

## Mechanism of Action: FGFR Signaling Pathway Inhibition

**E7090** exerts its anti-tumor effects by binding to the ATP-binding pocket of FGFR1, 2, and 3, preventing receptor autophosphorylation and subsequent activation of downstream signaling. This blockade leads to the inhibition of tumor cell growth and survival.



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Caption: **E7090** inhibits FGFR1/2/3, blocking MAPK and PI3K/AKT pathways.

## Cell Lines Sensitive to E7090

The anti-proliferative activity of **E7090** is most pronounced in cell lines with underlying FGFR genetic alterations. A panel of 39 human cancer cell lines was tested, with 13 showing high sensitivity ( $IC_{50} < 100$  nmol/L).[3] Of these, 12 harbored a known FGFR abnormality.[3]

Cell Line	Cancer Type	FGFR Alteration	Proliferation $IC_{50}$ (nmol/L)	Citation
SNU-16	Gastric Cancer	FGFR2 Amplification	5.7	[3]
AN3-CA	Endometrial Cancer	FGFR2 Mutation (N549K)	~10	[4]
MFE-296	Endometrial Cancer	FGFR2 Mutation (N549K)	~10	[4]
MFE-280	Endometrial Cancer	FGFR2 Mutation (S252W)	~10	[4]
4T1	Breast Cancer	FGFR2/FGFR3 Dependent	22	[1]

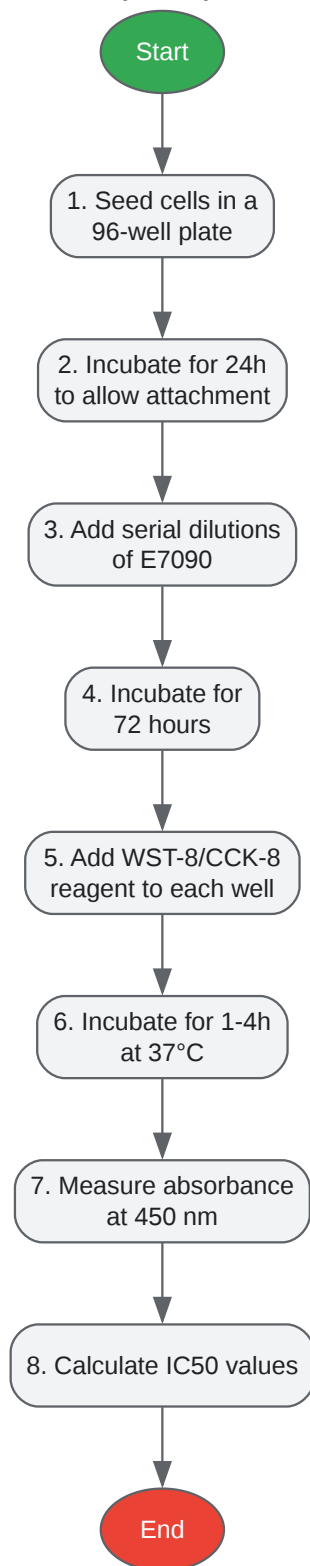
Note: The  $IC_{50}$  values represent the concentration of **E7090** required to inhibit cell proliferation by 50% and can vary based on experimental conditions such as incubation time.

## Experimental Protocols

### Protocol 1: Cell Viability and Proliferation Assay

This protocol describes a method to determine the  $IC_{50}$  of **E7090** using a colorimetric assay like WST-8 (e.g., Cell Counting Kit-8), which measures mitochondrial dehydrogenase activity as an indicator of cell viability.

## Cell Viability Assay Workflow



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Caption: Workflow for determining **E7090** IC50 using a cell viability assay.

#### Materials:

- **E7090**-sensitive cell line (e.g., SNU-16)
- Complete growth medium
- 96-well cell culture plates
- **E7090** compound stock (dissolved in DMSO)
- WST-8/CCK-8 reagent
- Microplate reader (450 nm absorbance)
- Phosphate-buffered saline (PBS)

#### Procedure:

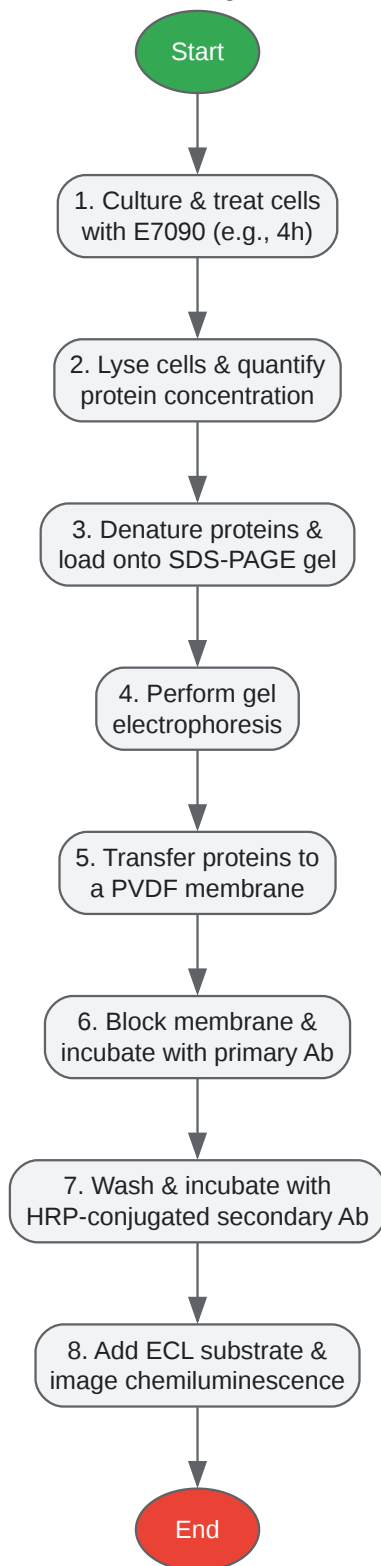
- **Cell Seeding:** Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100  $\mu$ L of complete growth medium.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment and recovery.
- **Drug Treatment:** Prepare serial dilutions of **E7090** in complete growth medium. Remove the old medium from the wells and add 100  $\mu$ L of the **E7090** dilutions. Include vehicle control (DMSO) wells.
- **Incubation:** Incubate the plate for 72 hours (or a desired time course) at 37°C.
- **Add Viability Reagent:** Add 10  $\mu$ L of WST-8/CCK-8 reagent to each well.
- **Final Incubation:** Incubate the plate for 1-4 hours at 37°C, protected from light.
- **Measurement:** Measure the absorbance at 450 nm using a microplate reader.

- Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle-treated control cells (100% viability) and calculate the IC<sub>50</sub> value using a non-linear regression curve fit (log(inhibitor) vs. response).

## Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to verify the mechanism of action of **E7090** by detecting the phosphorylation status of FGFR and its downstream targets like FRS2, AKT, and ERK1/2.

## Western Blotting Workflow



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Caption: Workflow for analyzing protein phosphorylation via Western Blot.

#### Materials:

- **E7090**-sensitive cells
- **E7090** compound
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and electrophoresis system
- PVDF membrane and transfer buffer/system
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti- $\beta$ -actin)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- **Cell Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of **E7090** (e.g., 0, 1, 10, 100 nM) for a short duration (e.g., 4 hours). [\[3\]](#)
- **Lysis:** Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a BCA assay.

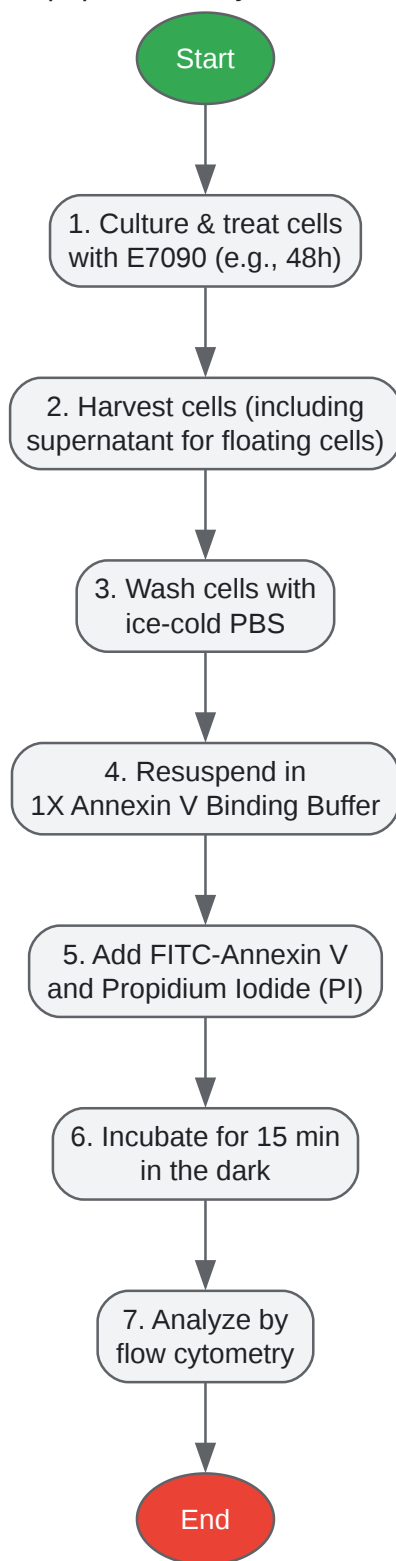


- **Sample Preparation & Electrophoresis:** Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities, normalizing phosphoproteins to total protein and loading controls (e.g.,  $\beta$ -actin).

### Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based protocol quantifies the induction of apoptosis in **E7090**-treated cells by detecting phosphatidylserine externalization (Annexin V) and loss of membrane integrity (Propidium Iodide, PI).

## Apoptosis Assay Workflow



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Caption: Workflow for quantifying apoptosis using Annexin V/PI flow cytometry.

#### Materials:

- **E7090**-sensitive cells
- **E7090** compound
- 6-well cell culture plates
- Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
- Flow cytometer

#### Procedure:

- **Cell Treatment:** Seed cells and treat with **E7090** at desired concentrations (e.g.,  $IC_{50}$  and  $10 \times IC_{50}$ ) for a suitable time to induce apoptosis (e.g., 48 hours). Include a vehicle control.
- **Cell Harvesting:** Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment condition and centrifuge.
- **Washing:** Wash the cell pellets twice with ice-cold PBS.
- **Resuspension:** Resuspend the cells in 100  $\mu$ L of 1X Annexin V Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- **Staining:** Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI solution to the cell suspension. Gently mix.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400  $\mu$ L of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
  - Healthy cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

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